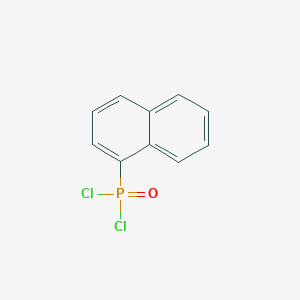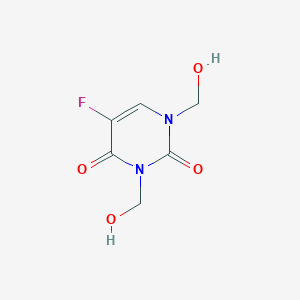
Bis(3-hydroxypropyl) nonanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-hydroxypropyl) nonanedioate, also known as bis(3-hydroxypropyl) azelaate, is a chemical compound with the molecular formula C15H28O6. It is an ester derived from nonanedioic acid (azelaic acid) and 3-hydroxypropyl alcohol. This compound is known for its applications in various fields, including polymer chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(3-hydroxypropyl) nonanedioate can be synthesized through the esterification of nonanedioic acid with 3-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Nonanedioic acid+23-hydroxypropyl alcohol→Bis(3-hydroxypropyl) nonanedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes to enhance efficiency and yield. One such method involves the transesterification of dimethyl nonanedioate with 3-hydroxypropyl alcohol in the presence of a catalyst. This process can be optimized to produce high yields of the desired ester .
Chemical Reactions Analysis
Types of Reactions
Bis(3-hydroxypropyl) nonanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert hydroxyl groups to chlorides, which can then undergo further substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl groups can yield ketones or carboxylic acids.
Reduction: Reduction of the ester groups can produce primary alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituents introduced.
Scientific Research Applications
Bis(3-hydroxypropyl) nonanedioate has several applications in scientific research, including:
Materials Science: The compound is utilized in the production of coatings, adhesives, and sealants due to its ability to enhance the mechanical properties and stability of the final products.
Biomedical Applications: Its biocompatibility makes it suitable for use in medical devices and drug delivery systems.
Mechanism of Action
The mechanism of action of bis(3-hydroxypropyl) nonanedioate in its applications is primarily related to its chemical structure. The hydroxyl groups and ester linkages allow it to participate in various chemical reactions, forming cross-linked networks in polymers and enhancing the properties of materials. In biomedical applications, its biocompatibility and ability to form stable, non-toxic compounds are crucial for its effectiveness .
Comparison with Similar Compounds
Similar Compounds
Bis(3-hydroxypropyl) terephthalate: Similar in structure but derived from terephthalic acid.
Bis(2-hydroxyethyl) terephthalate: Another similar compound, but with ethylene glycol as the alcohol component.
Uniqueness
Bis(3-hydroxypropyl) nonanedioate is unique due to its specific combination of nonanedioic acid and 3-hydroxypropyl alcohol, which imparts distinct properties such as enhanced flexibility and biocompatibility compared to other similar compounds .
Properties
CAS No. |
74623-98-6 |
|---|---|
Molecular Formula |
C15H28O6 |
Molecular Weight |
304.38 g/mol |
IUPAC Name |
bis(3-hydroxypropyl) nonanedioate |
InChI |
InChI=1S/C15H28O6/c16-10-6-12-20-14(18)8-4-2-1-3-5-9-15(19)21-13-7-11-17/h16-17H,1-13H2 |
InChI Key |
LHZBAWPKOKCSKV-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)OCCCO)CCCC(=O)OCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


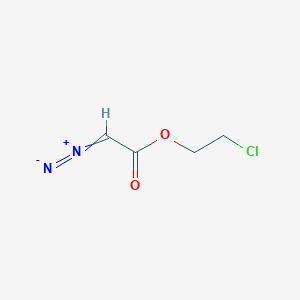
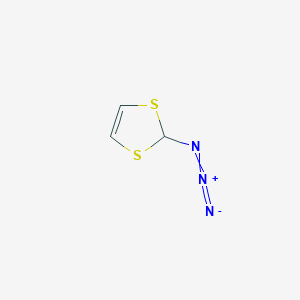
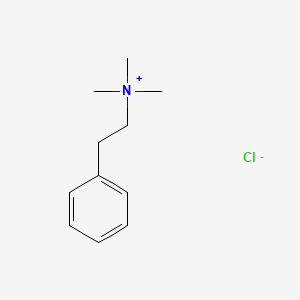
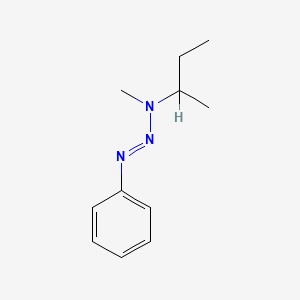
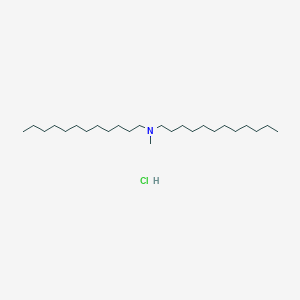

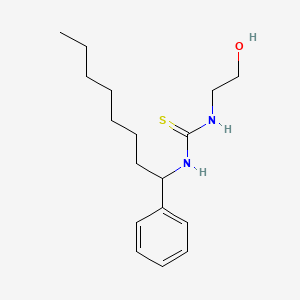

![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
